2,2'-(5-Bromo-1,3-phenylene)dipyridine CAS number
2,2'-(5-Bromo-1,3-phenylene)dipyridine CAS number
An In-depth Technical Guide to 2,2'-(5-Bromo-1,3-phenylene)dipyridine
Introduction: A Versatile Ligand and Synthon
In the landscape of modern chemical synthesis, the strategic design of molecular building blocks is paramount. 2,2'-(5-Bromo-1,3-phenylene)dipyridine is a heterocyclic compound that has emerged as a significant tool for researchers in coordination chemistry, materials science, and drug discovery. Its structure is deceptively simple: a central brominated phenyl ring flanked by two pyridine units at the 1 and 3 positions. This specific arrangement confers a unique combination of properties.
The two pyridine nitrogen atoms create a bidentate chelation site, making it an excellent pincer-type ligand for a wide array of transition metals. The resulting metal complexes are of significant interest in catalysis and photophysics. Concurrently, the bromine atom on the phenyl ring serves as a versatile synthetic handle. It is primed for a variety of cross-coupling reactions, allowing for the programmed introduction of new functional groups. This dual functionality—a chelating ligand and a reactive synthon—makes 2,2'-(5-Bromo-1,3-phenylene)dipyridine a highly valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and key applications for professionals in research and development.
Core Compound Profile
A foundational understanding begins with the compound's fundamental properties and identifiers. This data is essential for experimental design, safety assessment, and procurement.
| Property | Value | Source(s) |
| CAS Number | 150239-89-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [1][2][4] |
| Molecular Weight | 311.18 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 | [4] |
| InChI Key | WYBQKTWLOQGECX-UHFFFAOYSA-N | [4] |
| Appearance | Solid (typical) | |
| Topological Polar Surface Area | 25.8 Ų | [3][4] |
| Predicted pKa | 4.13 ± 0.31 | [4] |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature | [5] |
Synthesis and Mechanistic Rationale
The construction of the 2,2'-(5-Bromo-1,3-phenylene)dipyridine scaffold is most effectively achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the most logical and field-proven approach due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.
Conceptual Synthesis Workflow
The core principle involves the coupling of a di-halogenated or tri-halogenated benzene core with a pyridine-containing organoboron reagent. A common and efficient strategy starts from 1,3,5-tribromobenzene.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for synthesizing similar dipyridyl-benzene structures[6]. It represents a robust and reproducible approach for laboratory-scale synthesis.
Materials:
-
1,3,5-Tribromobenzene
-
2-Pyridylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene and Tetrahydrofuran (THF) (degassed)
-
2M aqueous solution of K₂CO₃
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Inert Atmosphere Setup: To a three-necked flask equipped with a condenser and magnetic stirrer, add 1,3,5-tribromobenzene (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents). Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes. Causality: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.
-
Reagent Addition: Under the inert atmosphere, add degassed Toluene and THF in a 4:1 ratio to dissolve the solids. Add 2-pyridylboronic acid (2.2 equivalents). Causality: Using slightly more than 2 equivalents of the boronic acid drives the reaction towards the di-substituted product, compensating for any potential homo-coupling or decomposition of the boronic acid.
-
Reaction Initiation: Begin vigorous stirring. Add the 2M aqueous K₂CO₃ solution (3.0 equivalents) via syringe. Causality: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid by forming an 'ate' complex, which facilitates the transfer of the pyridyl group to the palladium center.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 85-90 °C) for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS by sampling the organic layer. The reaction is complete when the starting 1,3,5-tribromobenzene spot is consumed.
-
Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then with brine. Causality: The washing steps remove the inorganic base and salts, simplifying the subsequent purification.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via silica gel column chromatography. An eluent system starting with pure hexane and gradually increasing the polarity with ethyl acetate is typically effective for separating the target compound from mono-substituted byproducts and residual starting materials. The final product purity should be confirmed by HPLC and NMR spectroscopy.[6]
Applications in Research and Drug Development
The true value of 2,2'-(5-Bromo-1,3-phenylene)dipyridine lies in its utility as a multi-purpose molecular tool. Its applications span several domains of chemical science.
A. Ligand in Homogeneous Catalysis
The dipyridylphenyl structure is a classic "pincer" ligand scaffold. The two nitrogen atoms and the central phenyl carbon can coordinate to a metal center, forming highly stable metallacyclic complexes. These complexes are often effective catalysts. The pyridine motif is a key component in directing C-H activation reactions, a powerful modern synthetic method.[7] Palladium complexes, for example, are widely used to catalyze reactions like C-H arylation, which is instrumental in building complex organic molecules from simpler precursors.[7] The rigidity of the 1,3-dipyridylbenzene backbone provides thermal stability to the catalyst, while the electronic properties can be tuned by modifying the substituents.
B. Versatile Building Block in Synthesis
The bromine atom is a key feature, providing a reactive site for further functionalization. This transforms the molecule from a simple ligand into a versatile building block for constructing more elaborate structures.
Caption: Role as a versatile building block via cross-coupling reactions.
This reactivity is especially powerful in:
-
Materials Science: By attaching chromophores or other functional units via the bromine position, researchers can synthesize novel materials for OLEDs, sensors, or functional polymers.[8][9]
-
Supramolecular Chemistry: It can be used to build complex, multi-component assemblies and metal-organic frameworks (MOFs).
C. Scaffold in Drug Discovery
The pyridine ring is considered a "privileged structure" in medicinal chemistry, as it is a common motif found in numerous FDA-approved drugs and biologically active compounds.[10] 2,2'-(5-Bromo-1,3-phenylene)dipyridine serves as an excellent starting scaffold for generating libraries of new chemical entities. Using the cross-coupling reactions described above, drug development professionals can systematically introduce a wide diversity of chemical groups at the 5-position of the central ring. This allows for the exploration of structure-activity relationships (SAR) to optimize binding to biological targets like kinases or phosphatases, which are often implicated in diseases such as cancer or diabetes.[11][12]
Safety and Handling
As with all laboratory chemicals, 2,2'-(5-Bromo-1,3-phenylene)dipyridine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Toxicity: While specific toxicity data is not extensively published, related brominated aromatic and pyridine compounds can be irritants and may be harmful if ingested or inhaled. Treat as a potentially hazardous substance.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]
Conclusion and Future Outlook
2,2'-(5-Bromo-1,3-phenylene)dipyridine (CAS: 150239-89-7) is more than just another chemical compound; it is a strategically designed molecular tool. Its value is derived from the intelligent placement of a bidentate chelating unit and a reactive functional handle within the same rigid framework. This design allows it to serve dual roles as both a ligand for creating novel catalysts and a foundational scaffold for building complex molecules. For researchers and developers, this compound offers a reliable and versatile platform for innovation in catalysis, the creation of advanced materials, and the systematic exploration of new therapeutic agents. As synthetic methodologies continue to advance, the utility of such well-designed building blocks will only continue to grow.
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PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. [Link]
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